2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7(13)12(15)10-6-14-11-4-3-8(16-2)5-9(10)11/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNLOKJCYMXMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=C1C=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one typically involves the bromination of 1-(5-methoxy-1H-indol-3-yl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the ketone undergoes nucleophilic substitution with amines, thiols, and other nucleophiles.
Mechanistic Insight : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic β-carbon, displacing bromide. Steric hindrance from the indole ring influences reaction rates .
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling C–C and C–N bond formation.
Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 2-Aryl-1-(5-methoxyindol-3-yl)propan-1-one | 65–78% |
Key Finding : Electron-deficient boronic acids exhibit higher reactivity due to enhanced transmetallation efficiency.
Buchwald-Hartwig Amination
| Amine | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Chlorophenethylamine | Pd₂(dba)₃, Xantphos | Toluene, 100°C | 2-(Phenethylamino)-1-(5-methoxyindol-3-yl)propan-1-one | 68% |
Friedel-Crafts Alkylation
The ketone group facilitates electrophilic aromatic substitution with electron-rich arenes.
| Arene | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 5-Methoxyindole | FeCl₃, Pd(OAc)₂ | MeOH, 60°C | 3-(5-Methoxyindol-3-yl)-1-(2-nitrophenyl)propan-1-one | 72% |
Mechanism : The ketone acts as an electrophile, activated by Lewis acids, forming a carbocation intermediate that reacts with indole at the C3 position .
Reduction Reactions
The ketone group is reduced to a secondary alcohol under mild conditions.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C to rt | 2-Bromo-1-(5-methoxyindol-3-yl)propan-1-ol | 89% | |
| LiAlH₄ | THF, reflux | 2-Bromo-1-(5-methoxyindol-3-yl)propan-1-ol | 92% |
Note : Over-reduction of the bromide is avoided by using NaBH₄ at low temperatures.
Cyclization Reactions
Intramolecular cyclization forms indole-fused heterocycles, critical in medicinal chemistry.
| Base | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DBU | DMF, 120°C | Pyrido[4,3-b]indole derivatives | 75% |
Application : These products exhibit neuroactive properties, making them candidates for antidepressant development .
Comparative Reactivity Analysis
The bromine atom’s position and electronic environment dictate reaction outcomes:
| Reaction Type | Reactivity Trend | Key Factor |
|---|---|---|
| Nucleophilic Substitution | 2° bromide > 1° bromide | Steric accessibility |
| Cross-Coupling | Electron-withdrawing groups enhance rates | Transmetallation efficiency |
| Friedel-Crafts | Electron-rich arenes > electron-poor arenes | Electrophilicity of ketone |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one generally involves the bromination of indole derivatives followed by acylation processes. The compound's structure features a bromine atom, which can enhance its reactivity and biological activity. The presence of the methoxy group on the indole moiety contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
One of the most notable applications of this compound is its anticancer properties. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit the growth of prostate cancer cells, with specific compounds demonstrating IC50 values in the low micromolar range, indicating potent activity .
Table 1: Anticancer Activity of Related Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo-1-(5-methoxy-indole) | Prostate PC3 | 7.8 |
| Chalcone-based benzofuran | Prostate PC3 | 11.4 |
| Non-substituted indole | Cervical HeLa | 22.5 |
These findings suggest that modifications to the indole structure can significantly influence anticancer activity, making it a promising area for further research.
Neuropharmacological Potential
The compound has also been studied for its neuropharmacological effects. Indole derivatives are known to interact with serotonin receptors, which could lead to potential applications in treating mood disorders and anxiety . The methoxy group may enhance binding affinity to these receptors, warranting further investigation into its psychotropic properties.
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to serve as a precursor for synthesizing more complex molecules can facilitate the design of new pharmacological agents targeting specific diseases .
Structure-Activity Relationship Studies
Investigating the structure-activity relationships (SAR) of this compound can provide insights into how modifications affect biological activity. Such studies are crucial in optimizing lead compounds for enhanced efficacy and reduced toxicity.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Screening
In a study evaluating various indole derivatives for anticancer activity, 2-bromo derivatives were found to exhibit superior cytotoxicity against prostate cancer cell lines compared to their non-brominated counterparts . This suggests that bromination may play a critical role in enhancing therapeutic efficacy.
Case Study 2: Neuropharmacological Assessment
Research assessing the interaction of indole derivatives with serotonin receptors indicated that compounds similar to 2-bromo-1-(5-methoxy-indole) could modulate serotonergic signaling pathways, suggesting potential applications in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets. The indole moiety is known to interact with various biological pathways, including those involved in cell signaling and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives of Bromoindole Ketones
Several sulfonamide-substituted analogs share structural similarities with the target compound. These derivatives are synthesized via sulfonylation of the indole nitrogen, altering pharmacological properties:
Key Observations :
Phenylsulfonyl-Substituted Analog
The compound 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one (CAS: Not provided) differs by a phenylsulfonyl group on the indole nitrogen. Key features include:
- Synthesis : 91% yield using phenyltrimethylammonium tribromide (PTT) in THF .
- Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.75 Å, b = 10.99 Å, c = 17.58 Å, β = 99.23°. The phenyl ring forms an 89.78° dihedral angle with the indole core, influencing molecular packing .
Methyl-Substituted Derivatives
3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one (CAS: 1134334-73-8)
- Structure: A methyl branch at the α-carbon of the propanone chain.
- Molecular Formula: C₁₃H₁₄BrNO₂ (MW: 296.16 g/mol) .
- Impact : Steric hindrance from the methyl group may reduce reactivity in nucleophilic substitutions but improve metabolic stability.
3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one (CAS: Not provided)
- Structure : 6-Methoxy and 1-methyl substitutions on the indole ring.
- Molecular Formula: C₁₄H₁₆BrNO₂ (MW: 310.19 g/mol) .
- Impact : Methoxy positional isomerism (6- vs. 5-) alters electronic properties and binding affinity to biological targets.
Hydroxy- and Dimethyl-Substituted Analog
1-(5-Bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one (CAS: 2891599-71-4) features:
- Hydroxy Group : Introduces hydrogen-bonding capability, enhancing solubility.
Melting Points and Solubility
- Melting points vary widely (135–190°C), influenced by substituent bulk and crystallinity.
- Polar groups (e.g., methoxy, hydroxy) improve aqueous solubility, while aromatic sulfonyl groups enhance lipid solubility .
Biological Activity
2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 310.19 g/mol. The compound features a bromine atom, a methoxy group, and an indole moiety, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing bromine in their structure often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar indole derivatives with bromine substitutions demonstrate significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. In particular, the introduction of a bromine atom can lead to a notable decrease in the minimum inhibitory concentration (MIC), enhancing efficacy against resistant strains .
Anticancer Activity
The indole framework is well-known for its anticancer properties. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. For example, studies involving related indole derivatives have shown that they can inhibit cell proliferation and induce cell cycle arrest in melanoma cells through mechanisms involving mitochondrial dysfunction and modulation of key cell cycle proteins .
Synthesis Methods
The synthesis of this compound typically involves bromination reactions of indole derivatives followed by acylation processes. These synthetic routes are crucial for producing the compound in sufficient yields for biological testing.
Case Studies and Research Findings
Several studies have highlighted the biological activities of indole derivatives:
- Antimicrobial Evaluation : A study demonstrated that the introduction of bromine into indole structures significantly improved antimicrobial efficacy against Staphylococcus aureus, with MIC values dropping dramatically compared to non-brominated counterparts .
- Anticancer Mechanisms : Research on related compounds has indicated that they can trigger apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways, leading to cell death .
- Comparative Studies : Comparative analyses with other halogenated compounds have shown that brominated indoles generally exhibit superior activity against both bacterial and fungal pathogens due to their enhanced reactivity and ability to interact with biological targets effectively .
Q & A
What are the critical considerations for optimizing the synthesis of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one to achieve high yield and purity?
Answer:
Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Bromination: Electrophilic substitution at the indole C3 position often uses bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under inert atmospheres to avoid side reactions .
- Carbonyl Introduction: Friedel-Crafts acylation with propanoyl chloride or similar reagents, catalyzed by Lewis acids (e.g., AlCl₃), must balance reactivity and temperature to prevent over-acylation .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is essential to isolate the product from unreacted indole precursors or brominated byproducts .
How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?
Answer:
- X-ray Crystallography: Determines precise bond angles (e.g., dihedral angles between indole and phenylsulfonyl groups) and confirms bromine positioning. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 8.75 Å, b = 10.99 Å, c = 17.58 Å) validate molecular geometry .
- Spectroscopy:
What methodologies are effective for analyzing the biological activity of this compound in anticancer or antimicrobial studies?
Answer:
- In Vitro Assays:
- Anticancer: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Structural analogs with bromine at C3 show higher activity due to enhanced electrophilicity .
- Antimicrobial: Disk diffusion or broth microdilution against Staphylococcus aureus or E. coli. Brominated indoles often disrupt bacterial membrane integrity .
- SAR Studies: Compare with analogs lacking bromine or methoxy groups. For example, 5-methoxy substitution enhances lipophilicity and target binding .
How can researchers address contradictory data in biological activity assays for brominated indole derivatives?
Answer:
- Experimental Replication: Standardize protocols (e.g., cell passage number, solvent controls) to minimize variability .
- Structural Confirmation: Re-characterize compounds via LC-MS or HRMS to rule out degradation or impurities .
- Dose-Response Analysis: Use multiple concentrations to identify non-linear effects. For example, cytotoxicity at high doses may mask specific activity at lower concentrations .
What computational approaches are used to predict the reactivity and binding affinity of this compound?
Answer:
- Molecular Docking: Simulate interactions with targets like 5-HT₆ receptors or cytochrome P450 enzymes. Bromine and methoxy groups contribute to hydrophobic and hydrogen-bonding interactions .
- DFT Calculations: Analyze electron density maps to predict sites for nucleophilic substitution (e.g., bromine displacement by amines) .
- ADMET Prediction: Tools like SwissADME assess bioavailability, highlighting the compound’s moderate solubility due to the methoxy group .
What strategies enable selective functionalization of the indole ring in this compound?
Answer:
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield the indole NH during bromination or acylation .
- Directed Metalation: Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at C5 or C7 positions .
- Nucleophilic Substitution: Replace bromine with amines or thiols under SN₂ conditions (e.g., K₂CO₃ in DMSO at 60°C) .
How does the crystal packing of this compound influence its physicochemical properties?
Answer:
- Intermolecular Interactions: Weak C–H⋯O hydrogen bonds form chains along the b-axis, while π-π stacking between indole rings enhances thermal stability (decomposition >250°C) .
- Solubility: Layered packing reduces solubility in polar solvents, necessitating co-solvents (e.g., DMSO-water mixtures) for biological testing .
What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage: Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent bromine loss or oxidation .
- Handling: Use anhydrous conditions (glovebox) for reactions, as moisture may hydrolyze the carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
